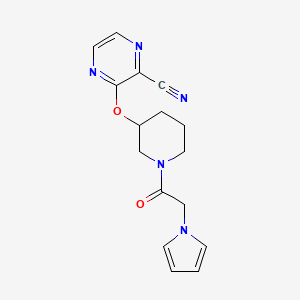

3-((1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-pyrrol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c17-10-14-16(19-6-5-18-14)23-13-4-3-9-21(11-13)15(22)12-20-7-1-2-8-20/h1-2,5-8,13H,3-4,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISKCLOMHZHUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The structure of the compound consists of a pyrazine ring linked to a piperidine moiety, which is further substituted with a pyrrole and an acetyl group. This complex structure is synthesized through multi-step reactions involving cyclization and functional group transformations. The synthetic pathways often utilize starting materials that are readily available in the laboratory, making the process efficient for producing derivatives with varied biological activities.

Biological Activities

Research indicates that compounds containing both pyrazine and piperidine rings exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that similar pyrazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds with piperidine and pyrazine structures have demonstrated significant antimicrobial effects against various bacterial strains, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The presence of the pyrrole moiety in the compound may contribute to anti-inflammatory properties, as seen in other related compounds.

Case Studies

Several studies have investigated the pharmacological potential of similar compounds:

- Anticancer Studies :

- Antimicrobial Research :

- Anti-inflammatory Activity :

Comparative Analysis of Biological Activities

| Compound Type | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Pyrazine Derivatives | High | Moderate | Low |

| Piperidine Derivatives | Moderate | High | Moderate |

| Pyrrole-containing Compounds | High | Moderate | High |

Mechanism of Action

The mechanism of action of 3-((1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to desired biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Key Structural and Functional Insights

Heterocyclic Substitutions: The pyrrole acetyl group in the target compound (C₁₆H₁₇N₅O₂) is replaced with 3,5-dimethylisoxazole in the analog from . Isoxazoles are known for metabolic stability, suggesting this analog may exhibit improved pharmacokinetics . The quinoline-pyrazole system in ’s compound introduces a larger aromatic scaffold, likely increasing lipophilicity and membrane permeability compared to the target’s pyrrole .

The stereochemistry (1S,3R) could influence enantioselective interactions .

Rigid vs. Flexible Scaffolds: The bicyclo[1.1.1]pentane group in ’s compound introduces rigidity, which may reduce entropy penalties during target binding. The pyridazinone substituent (5-chloro-6-oxo) provides hydrogen-bonding capability .

Research Implications and Limitations

While structural variations are evident, the provided evidence lacks pharmacological data (e.g., IC₅₀, solubility, toxicity). For example:

- details synthetic steps for a pyridazinone-containing analog but omits comparative efficacy .

Further studies should prioritize:

- In vitro assays to compare binding affinity across analogs.

- ADMET profiling to assess differences in metabolic stability and bioavailability.

Biological Activity

3-((1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₇N₅O₂, with a molecular weight of 311.34 g/mol. The compound features a pyrazine ring, a piperidine moiety, and a pyrrole derivative, contributing to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₂ |

| Molecular Weight | 311.34 g/mol |

| CAS Number | 2034503-66-5 |

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities, including:

Antitumor Activity : Pyrazine derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Studies suggest that they may target specific pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

Antiviral Properties : Compounds containing pyrazine moieties have been investigated for their antiviral activity against various viruses. For instance, some derivatives have demonstrated efficacy against herpes simplex virus and respiratory syncytial virus (RSV) .

Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among many heterocyclic compounds. This could be attributed to its ability to modulate inflammatory pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Interference with Viral Replication : The antiviral activity may result from the inhibition of viral enzymes or interference with viral entry into host cells.

- Modulation of Immune Response : Anti-inflammatory effects may arise from the modulation of cytokine release and immune cell activity.

Case Studies

Several studies have explored the biological activities of pyrazine derivatives similar to this compound:

- Anticancer Research : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Antiviral Activity Assessment : Research on pyrazole amides revealed substantial antiviral effects against RSV, with some compounds achieving EC50 values significantly lower than standard antiviral drugs like ribavirin .

- Anti-inflammatory Studies : In vitro assays demonstrated that related compounds could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous piperidine-pyrazine hybrids typically involves sequential functionalization of the pyrazine core followed by coupling with a modified piperidine moiety. Key steps include:

- Nucleophilic substitution : Introducing the piperidinyloxy group via SN2 reactions under anhydrous conditions (e.g., DMF or dichloromethane as solvents) .

- Acetylation : Coupling the pyrrole-acetyl group using activating agents like HOBt/TBTU or DCC in the presence of a tertiary amine base (e.g., NEt3) .

- Microwave-assisted synthesis : Enhances reaction efficiency and yield for heterocyclic systems, as demonstrated in related pyrazine derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .

- Spectroscopy : Confirm the structure via 1H/13C-NMR to verify substituent positions and IR for functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, especially for the nitrile and acetyl groups .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how can they be experimentally determined?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Centrifuge and quantify supernatant concentration via UV-Vis (λmax for pyrazine ~260 nm) .

- Stability : Conduct accelerated degradation studies under varying pH (1–9), temperatures (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

- LogP : Determine experimentally using octanol-water partitioning; predicted values (e.g., via ChemDraw) should be validated .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved for this compound?

- Methodological Answer :

- Dose-response curves : Establish IC50 values in both enzymatic (e.g., fluorogenic substrates) and cellular assays (MTT/XTT) to differentiate target-specific activity from cytotoxicity .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions. Cross-reference with structural analogs (e.g., piperazine-carbonitrile derivatives) to infer selectivity .

- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects or assay variability, as seen in split-plot experimental designs .

Q. What strategies are effective for modifying the pyrrole-acetyl-piperidine moiety to enhance target engagement while minimizing metabolic liability?

- Methodological Answer :

- Bioisosteric replacement : Substitute the pyrrole ring with indole or imidazole to improve metabolic stability while retaining π-π stacking interactions .

- Prodrug design : Mask the nitrile group as a phosphonate ester to enhance solubility and reduce CYP-mediated oxidation .

- SAR studies : Synthesize analogs with varying acyl chain lengths (e.g., propionyl vs. acetyl) and evaluate via molecular docking (e.g., AutoDock Vina) against target protein structures .

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast absorption, CYP inhibition, and blood-brain barrier penetration .

- MD simulations : Assess binding mode stability in target proteins (e.g., kinases) over 100-ns trajectories to prioritize derivatives with favorable residence times .

- QSAR modeling : Train models on datasets of pyrazine-carbonitrile analogs to correlate substituent electronegativity with logD or clearance rates .

Q. What experimental controls are essential when evaluating this compound’s potential off-target effects in complex biological systems?

- Methodological Answer :

- Vehicle controls : Include DMSO (≤0.1%) to rule out solvent-induced artifacts .

- Positive/Negative controls : Use known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase assays) and scramble analogs for structure-activity context .

- Orthogonal assays : Validate findings across multiple platforms (e.g., SPR for binding affinity, Western blot for downstream protein modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.